molecular formula C14H12ClIN2O3 B12123538 (5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate

(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate

Cat. No.: B12123538
M. Wt: 418.61 g/mol
InChI Key: RQDHGLKPELJBCW-UHFFFAOYSA-N
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Description

(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with chlorine and iodine atoms, and a morpholine ring attached via a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of quinoline derivatives to introduce chlorine and iodine atoms at specific positions. This is followed by the formation of the morpholine ring through cyclization reactions involving amino alcohols and α-haloacid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of transition metal catalysts and controlled reaction environments to facilitate the halogenation and cyclization steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides and reduced quinoline compounds, respectively .

Mechanism of Action

The mechanism of action of (5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, as a chelator, it binds to metal ions, preventing their participation in harmful biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate is unique due to the presence of both halogen atoms and the morpholine ring, which confer distinct chemical and biological properties. Its ability to act as both an antimicrobial agent and a metal chelator sets it apart from other similar compounds .

Properties

Molecular Formula

C14H12ClIN2O3

Molecular Weight

418.61 g/mol

IUPAC Name

(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate

InChI

InChI=1S/C14H12ClIN2O3/c15-10-8-11(16)13(12-9(10)2-1-3-17-12)21-14(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2

InChI Key

RQDHGLKPELJBCW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)I

Origin of Product

United States

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